molecular formula C18H16N4O4 B2445615 N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-74-5

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2445615
CAS RN: 880811-74-5
M. Wt: 352.35
InChI Key: FFSPBTJWGQPZRF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a benzotriazine derivative that has been synthesized through various methods and has shown promising results in various biological assays.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide belongs to a class of compounds that have garnered interest due to their diverse chemical reactivities and potential in drug discovery. For instance, the synthesis of β-substituted-α,β-unsaturated amides through β-lithiations of carboxamides demonstrates the chemical flexibility and reactivity of benzotriazole derivatives, including potential analogues of the compound (Katritzky, Szajda, & Lam, 1993). This process highlights the utility of benzotriazole and its derivatives in synthesizing complex organic molecules that could have therapeutic applications.

Biological Applications

Research into the biological applications of benzotriazole derivatives, including structures similar to N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, has led to insights into their potential as therapeutic agents. For example, studies on the toxicological profiles of benzotriazole and its derivatives have provided essential data for evaluating their safety and environmental impact. This research is crucial for developing new drugs and understanding the ecological consequences of these compounds (Pillard, Cornell, Dufresne, & Hernández, 2001).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17(19-12-7-8-15-16(10-12)26-11-25-15)6-3-9-22-18(24)13-4-1-2-5-14(13)20-21-22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSPBTJWGQPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

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